2-(4-Cyclobutylpiperazin-1-yl)-6-fluoro-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Cyclobutylpiperazin-1-yl)-6-fluoro-1,3-benzothiazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzothiazole core substituted with a cyclobutylpiperazine and a fluorine atom, which contribute to its distinct chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclobutylpiperazin-1-yl)-6-fluoro-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole core, followed by the introduction of the cyclobutylpiperazine moiety and the fluorine atom. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyclobutylpiperazin-1-yl)-6-fluoro-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
2-(4-Cyclobutylpiperazin-1-yl)-6-fluoro-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Cyclobutylpiperazin-1-yl)-6-fluoro-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events that lead to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(4-Cyclobutylpiperazin-1-yl)-6-fluoro-1,3-benzothiazole include:
- 4-Cyclobutyl-6-(piperazin-1-yl)pyrimidine
- 4-Cyclobutyl-6-[4-(3-methoxyphenyl)piperazin-1-yl]-2-methylpyrimidine
- (4-Cyclobutyl-piperazin-1-yl)-[4-(1-hydroxy-propyl)-phenyl]-methanone
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a benzothiazole core with a cyclobutylpiperazine and a fluorine atom. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H18FN3S |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
2-(4-cyclobutylpiperazin-1-yl)-6-fluoro-1,3-benzothiazole |
InChI |
InChI=1S/C15H18FN3S/c16-11-4-5-13-14(10-11)20-15(17-13)19-8-6-18(7-9-19)12-2-1-3-12/h4-5,10,12H,1-3,6-9H2 |
InChI Key |
PSQFCCOTRJNBNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.